molecular formula C25H21N4NaO5S B12701279 Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 6369-36-4

Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12701279
CAS No.: 6369-36-4
M. Wt: 512.5 g/mol
InChI Key: GSAWRBJCZDOLLM-UHFFFAOYSA-M
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Description

Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.

    Amidation: The resulting azo compound undergoes amidation with 3-aminobenzoic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Products include quinones and nitroso compounds.

    Reduction: The major products are aromatic amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in the compound’s color properties, while the sulphonate group enhances its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((2,4-dimethylphenyl)azo)benzenesulphonate
  • Sodium 2-((3-aminobenzoyl)amino)-4-((2,4-dimethylphenyl)azo)benzenesulphonate

Uniqueness

Sodium 7-((3-aminobenzoyl)amino)-3-((2,4-dimethylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it suitable for a wide range of applications.

Properties

CAS No.

6369-36-4

Molecular Formula

C25H21N4NaO5S

Molecular Weight

512.5 g/mol

IUPAC Name

sodium;7-[(3-aminobenzoyl)amino]-3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C25H22N4O5S.Na/c1-14-6-9-21(15(2)10-14)28-29-23-22(35(32,33)34)13-17-12-19(7-8-20(17)24(23)30)27-25(31)16-4-3-5-18(26)11-16;/h3-13,30H,26H2,1-2H3,(H,27,31)(H,32,33,34);/q;+1/p-1

InChI Key

GSAWRBJCZDOLLM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC(=CC=C4)N)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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